molecular formula C12H10N2O3 B8284974 6-Formyl-4-methoxy-quinoline-3-carboxylic acid amide

6-Formyl-4-methoxy-quinoline-3-carboxylic acid amide

Cat. No.: B8284974
M. Wt: 230.22 g/mol
InChI Key: OYDLIJJKPRRGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formyl-4-methoxy-quinoline-3-carboxylic acid amide is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

6-formyl-4-methoxyquinoline-3-carboxamide

InChI

InChI=1S/C12H10N2O3/c1-17-11-8-4-7(6-15)2-3-10(8)14-5-9(11)12(13)16/h2-6H,1H3,(H2,13,16)

InChI Key

OYDLIJJKPRRGMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1C(=O)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-iodo-4-methoxy-quinoline-3-carboxylic acid amide (example 1d) (1.3 g, 4 mmol), triethylamine (1.4 mL, 3.5 mmol), diphenylpropylphosphine (dpp, 45 uL, 0.2 mmol) and palladium(II) acetate (45 mg, 0.2 mmol) in dry N,N-dimethylformamide (30 mL) in pressure tube was stirred under carbon monoxide at 75 psi at room temperature for 10 min. After addition of trihexylsilane (0.2.9 mL, 8 mmol), the mixture was then stirred under carbon monoxide at 75 psi at 80° C. for 4 h. The reaction was allowed to cool to 25° C. and then extracted with methylene chloride (2×150 mL). The combined organic layers were successively washed with water (3×50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 20%-100% ethyl acetate in hexanes in 30 min) afforded 6-formyl-4-methoxy-quinoline-3-carboxylic acid amide (0.58 g, 64%) as a light yellow solid.
Name
6-iodo-4-methoxy-quinoline-3-carboxylic acid amide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
45 μL
Type
catalyst
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.